dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
The compound you mentioned is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms in the ring. Triazoles are known for their diverse chemical properties and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and ability to form hydrogen bonds .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .Scientific Research Applications
Synthesis and Inhibitory Properties
- A study by Yagiz et al. (2021) explored the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives and investigated their inhibition properties on xanthine oxidase (XO) activity. This research provides insights into the potential of these compounds as XO enzyme inhibitors, which could have implications in medical research and drug development (Güler Yagiz et al., 2021).
Molecular Rearrangements and Synthesis
- L'abbé et al. (1990) conducted a study on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles. The findings showed that these compounds can undergo transformations under certain conditions, which is relevant for synthetic chemistry applications (G. L'abbé et al., 1990).
Cycloaddition Reactions and Bisheterocycles Synthesis
- The synthesis of novel bisheterocycles involving 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction was researched by Komaraiah et al. (2007). This kind of research contributes to the development of new heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (A. Komaraiah et al., 2007).
Analytical Methods and Applications
- Ikenishi et al. (1986) established a fluorometric method for analyzing specific triazole compounds in animal feed. This illustrates the application of dimethyl triazoles in analytical chemistry, especially in detecting and quantifying chemical substances in various matrices (R. Ikenishi et al., 1986).
Extraction Processes
- Golubyatnikova et al. (2012) studied the extraction of hydrochloric and nitric acid using triazole derivatives. Such studies highlight the potential use of these compounds in industrial extraction processes, particularly in the separation of acids (L. G. Golubyatnikova et al., 2012).
Structural Characterization and Crystallography
- Yeo et al. (2019) synthesized and characterized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, a compound structurally similar to dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate. The study contributes to the understanding of the structural aspects of these compounds, which is crucial for their application in material science and drug design (Chien Ing Yeo et al., 2019).
Mechanism of Action
The mechanism of action of a triazole compound can vary widely depending on its structure and the context in which it’s used. For example, some triazole derivatives are used as antifungal agents, where they work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some triazoles are known to be hazardous and can cause harm to the environment or human health. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .
Future Directions
Properties
IUPAC Name |
dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJTUXZAFXCDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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